molecular formula C15H15N3 B8505090 1-benzyl-3-methyl-1H-indazol-4-amine

1-benzyl-3-methyl-1H-indazol-4-amine

Cat. No.: B8505090
M. Wt: 237.30 g/mol
InChI Key: LHUBRVMTPXHRSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-methyl-1H-indazol-4-amine, supplied as its dihydrochloride salt with CAS number 1547029-57-1, is a high-purity chemical compound offered for research and development purposes . This chemical serves as a versatile building block in synthetic organic and medicinal chemistry, particularly useful as a pharmaceutical intermediate for the synthesis of more complex molecules . The compound is characterized by its indazole core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities, which makes derivatives like this one valuable for exploring new therapeutic agents . Supplied with a guaranteed purity of >99% and analyzed by techniques including LCMS, GCMS, HPLC, and NMR, this product meets the quality standards required for pharmaceutical applications . It is available in bulk and prepack quantities as an Active Pharmaceutical Ingredient (API) in pharma grade (USP, BP, Ph. Eur.) . A Certificate of Analysis (COA) and Safety Data Sheet (SDS) are provided to ensure researchers have detailed information on the product's specifications and safe handling procedures . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

1-benzyl-3-methylindazol-4-amine

InChI

InChI=1S/C15H15N3/c1-11-15-13(16)8-5-9-14(15)18(17-11)10-12-6-3-2-4-7-12/h2-9H,10,16H2,1H3

InChI Key

LHUBRVMTPXHRSE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=CC=CC(=C12)N)CC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 1 Benzyl 3 Methyl 1h Indazol 4 Amine and Analogous Indazole Derivatives

General Strategies for Indazole Core Construction

The synthesis of the indazole core can be achieved through a variety of strategic approaches, each offering distinct advantages in terms of starting material availability, substituent tolerance, and regiochemical control.

Diazotization and Cyclization Approaches

A classic and widely employed method for indazole synthesis involves the diazotization of appropriately substituted anilines followed by intramolecular cyclization. For instance, the synthesis of 3-methyl-1H-indazole can be achieved from 2-aminoacetophenone (B1585202). The process involves the diazotization of the amino group with a reagent like sodium nitrite (B80452) in an acidic medium, followed by cyclization to form the indazole ring. This method is versatile and can be adapted for various substituted indazoles. A related approach involves the diazotization of o-toluidine, followed by ring closure involving the methyl group.

Starting MaterialReagentsProductReference
2-Aminoacetophenone1. HCl, NaNO2; 2. SnCl2·H2O3-Methyl-1H-indazoleCN105198813B
o-ToluidineNaNO2, Acetic Acid1H-Indazole acs.org
2-AlkynylanilinesDiazotization reagents3-Substituted 1H-indazoles acs.org

Intramolecular Oxidative Coupling Reactions

Intramolecular oxidative C-N bond formation provides a modern and efficient route to the indazole core. A transition-metal-free approach has been developed for the synthesis of 1H-indazoles from readily available hydrazones. google.com This method utilizes TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a basic additive with dioxygen as the terminal oxidant, offering good reactivity and functional group tolerance. google.com Silver(I)-mediated intramolecular oxidative C-H bond amination of arylhydrazones also enables the construction of a variety of 1H-indazoles. google.com

Reductive Cyclization Pathways

Reductive cyclization strategies are particularly useful for the synthesis of indazoles from ortho-nitro-substituted precursors. The Cadogan reductive cyclization, for example, involves the treatment of o-nitrobenzylidene amines with a reducing agent like tri-n-butylphosphine to afford 2H-indazoles. chemicalbook.com This one-pot method is mild and efficient, tolerating a range of electronically diverse ortho-nitrobenzaldehydes and amines. chemicalbook.com

PrecursorReducing AgentProduct TypeReference
ortho-Imino-nitrobenzenesTri-n-butylphosphine2H-Indazoles chemicalbook.com
o-Nitrobenzylidene aminesMoO2Cl2(dmf)2, Ph3P2-Aryl-2H-indazoles vulcanchem.com

Aryne Annulation and Related Methods

The reaction of arynes with diazo compounds or their precursors represents a powerful tool for the construction of the indazole skeleton. researchgate.netnih.gov This [3+2] annulation approach can utilize N-tosylhydrazones, which generate diazo compounds in situ, to react with arynes, affording 3-substituted indazoles. nih.gov Alternatively, N-aryl/alkylhydrazones can be used to produce 1,3-disubstituted indazoles. researchgate.net This methodology is noted for its mild reaction conditions. researchgate.netnih.gov

Targeted Synthesis of "1-benzyl-3-methyl-1H-indazol-4-amine"

A direct, single-step synthesis of this compound is not prominently described in the literature. However, a multi-step synthetic route can be devised based on established transformations for the synthesis of functionalized indazoles. A plausible and efficient pathway involves the initial construction of a 3-methyl-4-nitro-1H-indazole core, followed by N-benzylation and subsequent reduction of the nitro group.

Formation of the Key Indazole Moiety

The synthesis of the target compound can be conceptualized in the following key steps:

Step 1: Synthesis of 3-Methyl-4-nitro-1H-indazole

The initial step involves the formation of the 3-methyl-4-nitro-1H-indazole core. This can be achieved through the cyclization of arylhydrazones derived from 4-nitroacetophenone under acidic conditions. Alternatively, nitrosation of 3-methylindole (B30407) with nitrous acid can yield the desired nitroindazole.

Step 2: N-Benzylation of 3-Methyl-4-nitro-1H-indazole

The subsequent step is the introduction of the benzyl (B1604629) group at the N1 position of the indazole ring. The N-alkylation of indazoles can be achieved using a variety of benzylating agents, such as benzyl bromide, in the presence of a suitable base. The regioselectivity of this reaction (N1 vs. N2 alkylation) can be influenced by the reaction conditions and the substituents on the indazole ring. For many indazole systems, N1-alkylation is the thermodynamically favored outcome.

Step 3: Reduction of the Nitro Group

The final step in the proposed synthesis is the reduction of the nitro group at the 4-position to the corresponding amine. This transformation is a standard procedure in organic synthesis and can be accomplished using a variety of reducing agents. Common methods include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or reduction with metals in acidic media (e.g., tin(II) chloride in hydrochloric acid).

IntermediateReagentsProduct
3-Methyl-4-nitro-1H-indazoleBenzyl bromide, Base (e.g., K2CO3)1-Benzyl-3-methyl-4-nitro-1H-indazole
1-Benzyl-3-methyl-4-nitro-1H-indazoleReducing agent (e.g., H2/Pd-C or SnCl2/HCl)This compound

This strategic combination of well-established reactions provides a logical and feasible pathway for the synthesis of the specifically substituted this compound, highlighting the versatility of indazole chemistry.

Regioselective Benzylation at the N1 Position

The alkylation of the indazole ring presents a significant regioselectivity challenge, as reactions can occur at either the N1 or N2 position of the pyrazole (B372694) ring. Generally, N1-substituted indazoles are the thermodynamically more stable isomers, while N2-substituted products are often kinetically favored. connectjournals.com Achieving high selectivity for N1 benzylation is critical for the synthesis of the target compound.

Research has demonstrated that the regiochemical outcome of indazole N-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and the electronic nature of substituents on the indazole ring. connectjournals.comnih.gov For indazoles bearing electron-withdrawing groups at the C3 position, such as a carboxylate, N1-alkylation is generally favored. A proposed mechanism suggests that under anhydrous conditions with alkali metal bases like sodium hydride (NaH), a tight ion pair forms where the cation (e.g., Na+) coordinates with the N2-atom and a heteroatom on the C3-substituent, sterically directing the incoming electrophile to the N1 position. nih.gov

Commonly employed conditions to achieve high N1 selectivity involve the use of strong, non-nucleophilic bases in polar aprotic solvents. For instance, the use of sodium hydride in tetrahydrofuran (B95107) (THF) or cesium carbonate (Cs₂CO₃) in dioxane are effective systems for directing alkylation to the N1 position. nih.govnih.govbeilstein-journals.org

BaseSolventElectrophileIndazole Substituent (C3)N1:N2 RatioReference
NaHTHFn-pentyl bromide-CO₂Me>99:1 nih.gov
Cs₂CO₃DioxaneAlkyl tosylate-CO₂Me>95:5 nih.gov
K₂CO₃DMFBenzyl bromide-HVariable orgsyn.org
t-BuOKTolueneBenzyl bromide3-bromoN/A google.com

This table summarizes various reported conditions for the N-alkylation of indazoles, highlighting the factors that influence regioselectivity. The N1:N2 ratio can be significantly controlled by the careful selection of reagents and solvents.

Stereocontrolled Introduction of the C3 Methyl Group

The introduction of a methyl group at the C3 position of the indazole core is a key step in the synthesis of the target molecule. While direct C3-alkylation of the indazole ring is challenging due to the lower nucleophilicity of the C3 position compared to the nitrogen atoms, several synthetic routes can be employed to construct the 3-methyl-1H-indazole scaffold. nih.gov

A widely used and reliable method involves the cyclization of an appropriately substituted ortho-aminoacetophenone. This multi-step process begins with the nitration of acetophenone (B1666503) to yield 2-nitroacetophenone. Subsequent reduction of the nitro group, commonly achieved using reducing agents like iron powder in the presence of an acid or ammonium (B1175870) chloride, affords 2-aminoacetophenone. google.com The final step involves a diazotization of the aniline (B41778) moiety followed by an intramolecular cyclization. This is typically accomplished by treating the 2-aminoacetophenone with a diazotizing agent such as sodium nitrite (NaNO₂) in an acidic medium, which then cyclizes to form the stable indazole ring. google.com This sequence provides a controlled and non-stereospecific (as no new chiral center is formed) method to install the C3-methyl group.

Alternative strategies for C3-alkylation include 1,3-dipolar cycloaddition reactions between arynes and diazo compounds, which can form the indazole ring with a pre-installed C3 substituent. organic-chemistry.org

Functionalization at the C4 Position to Incorporate the Amine Moiety

Incorporating an amine group at the C4 position of the indazole ring is the final key transformation to access this compound. Direct C-H amination at the C4 position of an indazole is not a commonly reported transformation, although modern methods for direct C-H amination of some heteroarenes are emerging. nih.govchemrxiv.orgresearchgate.netnih.gov

A more established and classical approach involves a nitration-reduction sequence. The synthesis would begin with a 4-nitro-1H-indazole derivative. This precursor can be subjected to the synthetic steps outlined previously: introduction of the C3-methyl group (if not already present), followed by the regioselective N1-benzylation. The final step is the reduction of the nitro group at the C4 position to the desired primary amine. This reduction can be carried out using a variety of standard conditions, such as:

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.

Chemical reduction using metals in acidic media, for example, tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or iron (Fe) powder in acetic acid.

This sequence allows for the reliable introduction of the amine functionality at the C4 position, leveraging well-understood and high-yielding reactions in aromatic chemistry. Another potential, though less common, route could involve nucleophilic aromatic substitution (SNA_r) if a suitable leaving group, such as a halogen, is present at the C4 position.

Advanced Functionalization and Derivatization Techniques for Indazole Scaffolds

Once the core indazole structure is synthesized, further derivatization can be achieved through a variety of modern organic reactions. These techniques allow for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships in drug discovery programs.

Nucleophilic Acyl Substitution for Carboxamide Linkages

The formation of an amide bond is one of the most important reactions in medicinal chemistry. asiaresearchnews.com If the indazole scaffold contains a carboxylic acid moiety (e.g., at the C3 position), it can be readily converted to a wide range of carboxamides via nucleophilic acyl substitution. Direct condensation of a carboxylic acid and an amine is generally inefficient and requires activation of the carboxylic acid.

This activation is typically achieved by converting the carboxylic acid into a more reactive intermediate in situ. Common methods include:

Peptide Coupling Reagents: A vast array of reagents are available to facilitate amide bond formation by creating a highly reactive activated ester intermediate. Examples include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used with additives like 1-Hydroxybenzotriazole (HOBt), or uronium/phosphonium salts such as HBTU, HATU, or PyBOP. nih.gov These reactions are typically run under mild, neutral conditions and tolerate a wide range of functional groups.

Conversion to Acyl Halides: A more traditional method involves the conversion of the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). rsc.org The resulting acyl chloride readily reacts with primary or secondary amines, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) to neutralize the HCl byproduct.

Activating Agent/SystemIntermediateTypical ConditionsReference
SOCl₂ or (COCl)₂Acyl ChlorideAnhydrous solvent (e.g., DCM, THF), often reflux rsc.org
EDC / HOBtO-AcylisoureaPolar aprotic solvent (e.g., DMF, DCM), RT nih.gov
HBTU / HATU / PyBOPActivated EsterPolar aprotic solvent (e.g., DMF), Base (DIPEA) nih.gov
Boc₂O / DMAPOMixed AnhydrideAprotic solvent (e.g., MeCN), RT asiaresearchnews.com

This table presents common methods for activating carboxylic acids for the synthesis of carboxamides, a key derivatization strategy for indazoles bearing a carboxyl group.

Esterification Strategies via Activated Intermediates

Similar to amide formation, the synthesis of esters from an indazole carboxylic acid requires activation. Several strategies can be employed:

Fischer Esterification: This is a classic method involving heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or methanesulfonic acid (MsOH). prepchem.com The reaction is an equilibrium process, and removal of water or use of excess alcohol drives it towards the product.

Reaction with Alkyl Halides: The carboxylate anion, formed by deprotonating the carboxylic acid with a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), can act as a nucleophile and displace a halide from a primary or secondary alkyl halide (e.g., benzyl bromide, ethyl iodide) to form the ester.

Activation as Acyl Chloride: As with amide synthesis, the carboxylic acid can be converted to an acyl chloride, which will then rapidly react with an alcohol, typically in the presence of a base like pyridine, to form the corresponding ester.

These methods provide versatile pathways to ester derivatives, which can serve as important intermediates or as final products with specific physicochemical properties.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura reaction, which couples an organoboron species (boronic acid or ester) with an organic halide or triflate, is particularly powerful due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of building blocks. nih.govsemanticscholar.org

The indazole scaffold can be functionalized at various positions using Suzuki-Miyaura coupling, provided a suitable halide (typically Br or I) or triflate is present on the ring. researchgate.net This allows for the introduction of aryl, heteroaryl, or vinyl substituents. For example, a 4-bromo-1-benzyl-3-methyl-1H-indazole could be coupled with a variety of arylboronic acids to generate a library of 4-aryl derivatives.

The success of the reaction depends on the careful selection of the palladium catalyst, ligand, base, and solvent.

CatalystLigandBaseSolvent SystemCoupling PositionReference
Pd(OAc)₂RuPhosK₃PO₄Dioxane / H₂OC5 (from bromo) researchgate.net
Pd(PPh₃)₄PPh₃Cs₂CO₃Dioxane / EtOH / H₂OC3 (from bromo) researchgate.net
[Pd(OAc)₂]NoneCs₂CO₃1,4-DioxaneC-H Arylation semanticscholar.org
Pd(dppf)Cl₂dppfK₂CO₃DMF / H₂OC7 (from bromo) nih.gov

This table showcases representative conditions for Suzuki-Miyaura cross-coupling reactions on the indazole scaffold, illustrating the versatility of this method for C-C bond formation at different positions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Indazole Synthesis

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org This reaction facilitates the formation of a 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne with high regioselectivity, exclusively yielding the 1,4-disubstituted isomer. organic-chemistry.orgnih.gov

While CuAAC is not a method for the de novo synthesis of the indazole ring itself, it represents a powerful tool for the functionalization and elaboration of the indazole scaffold. nih.govresearchgate.net In the context of synthesizing indazole derivatives, CuAAC is employed to attach a wide variety of molecular fragments to a pre-formed indazole core, thereby enabling the rapid generation of diverse chemical libraries for applications such as drug discovery.

The application of CuAAC to indazole chemistry requires the initial preparation of an indazole derivative bearing either a terminal alkyne or an azide functional group. For instance, an indazole could be functionalized with a propargyl group (containing a terminal alkyne) at the N1 or N2 position via alkylation. Alternatively, an azido (B1232118) group could be introduced onto the indazole ring or a substituent attached to it. This functionalized indazole can then be reacted with a complementary azide or alkyne partner in the presence of a copper(I) catalyst.

The catalytic cycle of the CuAAC reaction is generally understood to involve the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form a six-membered metallacycle, which subsequently rearranges and undergoes protonolysis to release the triazole product and regenerate the copper(I) catalyst. nih.gov

Table 1: Representative Conditions for N-Alkylation of Indazoles

Starting Material Alkylating Agent Base Solvent N1:N2 Ratio Reference
Indazole Pentyl bromide NaH THF >95:5 beilstein-journals.org
3-CO₂Me-Indazole Pentyl bromide K₂CO₃ DMF 1:1.2 beilstein-journals.org
5-NO₂-Indazole Benzyl bromide K₂CO₃ DMF N/A researchgate.net
3-Methylindazole General Alkyl Halide Various Various Mixture connectjournals.com

Table 2: General Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Parameter Description Common Examples Reference
Copper Source Provides the catalytic Cu(I) species. CuSO₄/Sodium Ascorbate, CuI, CuBr nih.govmdpi.com
Solvents The medium for the reaction. t-BuOH/H₂O, DMF, DMSO organic-chemistry.orgbeilstein-journals.org
Ligands/Additives Can accelerate the reaction and stabilize the Cu(I) state. Tris(triazolyl)methane ligands, bases (e.g., DIPEA) nih.gov
Reactants The azide and terminal alkyne components. Various organic azides and terminal alkynes springerprofessional.dersc.org

Structure Activity Relationship Sar Studies of 1 Benzyl 3 Methyl 1h Indazol 4 Amine and Its Analogs

Elucidating the Influence of Substituents on the Indazole Ring System

Contribution of the Methyl Group at the C3 Position to Biological Activity

The methyl group at the C3 position of the indazole ring is a key determinant of the molecule's biological activity. While extensive research on a wide array of indazole derivatives has been conducted, the specific contribution of the C3-methyl group in the context of the 1-benzyl-1H-indazol-4-amine scaffold remains an area of active investigation. In broader SAR studies of indazole-containing compounds, the C3 position is often a focal point for modification to modulate potency and selectivity. For instance, in a series of 1H-indazole-3-carboxamides investigated as CRAC channel blockers, the functional group at the C3 position was found to be critical for activity. This underscores the general importance of this position in influencing the biological properties of indazole derivatives. The steric and electronic properties of the C3-substituent can significantly impact how the molecule fits into a binding pocket and interacts with key residues.

Effects of Modifications at the C4 and C6 Positions on Receptor Binding and Efficacy

The C4 and C6 positions of the indazole ring present valuable opportunities for structural modification to fine-tune the pharmacological profile of 1-benzyl-3-methyl-1H-indazol-4-amine analogs. The amino group at the C4 position is a particularly important feature, often serving as a key interaction point with biological targets.

In a study focused on 4,6-disubstituted-1H-indazole-4-amine derivatives as inhibitors of tryptophan-2,3-dioxygenase (TDO) and indoleamine-2,3-dioxygenase 1 (IDO1), the nature of the substituent at the C4 position was shown to be crucial for TDO inhibition. Specifically, the presence of a nitro-aryl group at this position was found to be beneficial for activity. This highlights the potential for significant modulation of biological effect through modification of the C4-amino group.

The following table summarizes the influence of substituents at the C4 and C6 positions on the activity of indazole derivatives, based on findings from related scaffolds.

PositionSubstituentEffect on Biological Activity
C4Nitro-arylBeneficial for TDO inhibition
C6Various small groupsAffects IDO1/TDO selectivity

Impact of Substitutions on the N1-Benzyl Moiety

The N1-benzyl group is a prominent feature of this compound and plays a crucial role in its biological activity. SAR studies on various indazole derivatives have consistently demonstrated the importance of this moiety. For instance, in the case of the indazole derivative YC-1, a soluble guanylate cyclase activator, the presence of the N1-benzyl group is essential for its antiplatelet activity.

Substitutions on the phenyl ring of the N1-benzyl group offer a powerful tool for modulating the compound's properties. The position and electronic nature of these substituents can significantly impact potency and pharmacokinetic profiles. For example, in a series of indazole arylsulfonamides acting as CCR4 antagonists, meta-substituted benzyl (B1604629) groups were found to be particularly potent. The introduction of specific functional groups at this position can lead to enhanced interactions with the target receptor.

Rational Design and Synthesis of Analogs for SAR Probing

The systematic exploration of the SAR of this compound relies on the rational design and efficient synthesis of a diverse library of analogs. This process involves strategic modifications to the core structure and its side chains to probe the chemical space and identify key structural features for optimal biological activity.

Systematic Core Modifications and Bioisosteric Replacements

Systematic modifications of the indazole core are a fundamental aspect of SAR studies. This can involve altering the substitution pattern on the benzene (B151609) portion of the indazole ring or even replacing the indazole core with other heterocyclic systems to explore different chemical space.

Bioisosteric replacement is a powerful strategy in rational drug design, where a functional group is replaced by another with similar physical and chemical properties. This approach can be used to improve potency, selectivity, and pharmacokinetic properties. For example, the amide group, a common functional group in drug molecules, can be replaced with bioisosteres such as trifluoroethylamines or various five-membered heterocyclic rings like triazoles or oxadiazoles (B1248032) to enhance metabolic stability. While specific examples for this compound are not extensively documented in publicly available literature, this strategy represents a logical avenue for the design of novel analogs.

Exploration of Side Chain Variations and Linker Length Effects

Varying the side chains attached to the indazole core is another critical component of SAR exploration. For this compound, this primarily involves modifications to the N1-benzyl group and potentially the C3-methyl group. As discussed, substitutions on the phenyl ring of the benzyl group can have a profound impact on activity.

Furthermore, the length and nature of the linker connecting a functional group to the core scaffold can be crucial for optimal interaction with a biological target. While the N1-benzyl group is directly attached to the indazole nitrogen, the design of analogs could involve the introduction of linkers of varying lengths and flexibility to explore different binding modes. The synthesis of such analogs often involves multi-step reaction sequences, starting from appropriately substituted indazole precursors. The development of efficient and versatile synthetic routes is therefore essential for generating the necessary chemical diversity for comprehensive SAR studies.

Investigation into the Stereochemical Demands for Optimal Biological Engagement of this compound and its Analogs

The principle of stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a cornerstone of drug design and pharmacology. It is well-established that different enantiomers or diastereomers of a chiral compound can exhibit markedly different pharmacological and toxicological profiles. This is due to the stereospecific nature of interactions with biological targets such as enzymes and receptors, which are themselves chiral.

In the context of drug development, the synthesis and evaluation of individual stereoisomers are critical steps in establishing a comprehensive structure-activity relationship (SAR). Such studies typically involve the development of methods for asymmetric synthesis or chiral resolution to obtain enantiomerically pure compounds. Subsequently, these isomers are tested in relevant biological assays to determine if one stereoisomer is more active (the eutomer) or contributes to undesirable effects (the distomer).

Despite the recognized importance of these investigations, a specific examination of how the introduction of chiral centers in this compound or its close analogs influences their biological engagement has not been detailed in the accessible scientific literature. Research on various other indazole-containing compounds has demonstrated the profound impact of stereochemistry on their activity. However, direct extrapolation of these findings to the this compound scaffold is not scientifically rigorous.

Consequently, without specific research data on the synthesis and biological evaluation of the stereoisomers of this compound, a detailed analysis of the stereochemical requirements for its optimal biological engagement cannot be provided at this time. The generation of such data would necessitate dedicated synthetic and pharmacological studies.

Mechanism of Action Moa Elucidation for 1 Benzyl 3 Methyl 1h Indazol 4 Amine and Its Analogs

Identification and Validation of Specific Molecular Targets

The indazole scaffold is a privileged structure for targeting protein kinases, which are crucial regulators of cellular signaling pathways. nih.govrsc.org Analogs of 1-benzyl-3-methyl-1H-indazol-4-amine have been shown to inhibit a wide array of specific kinase targets implicated in diseases like cancer.

Key molecular targets for indazole-based compounds include:

Tyrosine Kinases : Many indazole derivatives are potent inhibitors of tyrosine kinases. nih.gov This includes Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and the Anaplastic Lymphoma Kinase (ALK). nih.govnih.gov For instance, pazopanib (B1684535) and axitinib (B1684631) are commercially available anticancer drugs with an indazole core that target VEGFR. nih.gov

Serine/Threonine Kinases : This class of enzymes is also a common target. Indazole amides have been developed as potent inhibitors of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.gov Other targets include the three Pim kinases (Pim-1, -2, and -3), which are involved in signaling pathways fundamental to tumorigenesis, and Rho-associated coiled-coil containing protein kinase II (ROCK-II). nih.govresearchgate.net

Other Enzymes : Beyond kinases, indazole derivatives have shown inhibitory activity against other enzymes. For example, some analogs have been developed as inhibitors of Indoleamine-pyrrole 2,3-dioxygenase (IDO1) and Cyclooxygenase-2 (COX-2). nih.govtandfonline.com

The validation of these targets often involves enzymatic assays to determine the concentration required to inhibit 50% of the enzyme's activity (IC₅₀). For example, a series of 1H-indazol-3-amine derivatives were evaluated for their inhibitory activity against FGFR1, with some compounds showing IC₅₀ values in the low nanomolar range. nih.gov Similarly, the diarylamide 3-aminoindazole compound, AKE-72, was identified as a potent pan-BCR-ABL inhibitor, including against the resistant T315I mutant, with IC₅₀ values of < 0.5 nM against the wild type and 9 nM against the mutant. nih.gov

Inhibitory Activity of Indazole Analogs Against Various Kinase Targets
Indazole Analog ClassTarget KinaseReported IC₅₀ ValuesReference
6-(3-methoxyphenyl)-1H-indazol-3-amine derivativeFGFR115.0 nM nih.gov
AKE-72 (diarylamide 3-aminoindazole)BCR-ABL (Wild Type)&lt; 0.5 nM nih.gov
AKE-72 (diarylamide 3-aminoindazole)BCR-ABL (T315I Mutant)9 nM nih.gov
1H-indazole derivative 106FGFR20.8 ± 0.3 μM nih.gov
SR-1459ROCK-II13 nM documentsdelivered.com
Indazole derivative 18COX-20.409 µM tandfonline.com

Detailed Analysis of Protein-Ligand Interactions

The inhibitory activity of indazole compounds is rooted in their specific interactions with the amino acid residues within the binding sites of their target proteins. Molecular docking and co-crystal structures have elucidated these interactions in atomic detail.

For kinase inhibitors, the indazole ring often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a flexible loop connecting the N- and C-lobes of the enzyme. researchgate.net This interaction mimics the adenine (B156593) region of ATP, making these compounds ATP-competitive inhibitors.

Key interactions observed for indazole analogs include:

Hydrogen Bonding : In a study of indazole inhibitors of mycobacterial Lipoamide dehydrogenase (Lpd), the indazole ring's N-H group formed a key hydrogen bond with the backbone carbonyl of an alanine (B10760859) residue (Ala381). nih.gov Similarly, theoretical investigations of indazole derivatives binding to VEGFR2 showed that the pyrrolic nitrogen of the pyrazole (B372694) ring acts as an essential H-bond donor. nih.gov

Hydrophobic Interactions : The benzene (B151609) portion of the indazole scaffold and substituents, such as the benzyl (B1604629) group in this compound, typically engage in hydrophobic interactions with nonpolar residues in the binding pocket. nih.govnih.gov In VEGFR2, for instance, indazole ligands form π-π stacking and other hydrophobic interactions with residues like Phenylalanine 918 (Phe918). nih.gov

Other Interactions : Additional interactions can be mediated by various substituents on the indazole core. In VEGFR2 inhibitors, a tosyl substituent was found to be important for interactions, and the pyridinic nitrogen of the pyrazole ring can also be significant. nih.gov Molecular docking of 1-trityl-5-azaindazole derivatives revealed binding interactions with active site amino acids such as LEU43, GLN109, and ILE141 in the PBR receptor protein. jocpr.com

Key Protein-Ligand Interactions for Indazole Analogs
Target ProteinInteracting Residue(s)Type of InteractionReference
Lipoamide dehydrogenase (Lpd)Ala381, Asn463, Arg93Hydrogen Bonding nih.gov
VEGFR2Ala866, Lys868, Glu885Hydrogen Bonding nih.gov
VEGFR2Phe918π–π Stacking, Hydrophobic nih.gov
PBR ReceptorLEU43, GLN109, ILE141Binding Interactions jocpr.com

Characterization of Downstream Pathway Modulation and Cellular Responses

By inhibiting key enzymes like protein kinases, indazole-based compounds can modulate entire signaling cascades, leading to specific cellular responses. The inhibition of a kinase at the top of a pathway prevents the phosphorylation and activation of its downstream substrates, effectively shutting down the signal.

For example, indazole derivatives targeting kinases in the MAPK (Mitogen-Activated Protein Kinase) pathway, such as ERK1/2, can block signals that promote cell proliferation. nih.gov Inhibition of ERK signaling was observed in HT29 cancer cells treated with indazole amide inhibitors. nih.gov Similarly, compounds targeting the PI3K/AKT/mTOR pathway, a critical cascade for cell growth and survival, have been developed from 3-amino-1H-indazole scaffolds. researchgate.net

The ultimate cellular responses to treatment with these compounds often include:

Inhibition of Proliferation : By blocking pro-growth signaling, indazole analogs demonstrate potent anti-proliferative activity against various cancer cell lines. nih.govresearchgate.net AKE-72, the pan-BCR-ABL inhibitor, strongly inhibited the proliferation of Ba/F3 cells expressing the BCR-ABL fusion protein. nih.gov

Apoptosis : Disruption of survival signals, such as those mediated by the Pim kinases or the PI3K/AKT pathway, can lead to programmed cell death (apoptosis). nih.govresearchgate.net

Inhibition of Angiogenesis : Analogs that target VEGFR effectively block the formation of new blood vessels, a process crucial for tumor growth and metastasis. nih.govnih.gov

Molecular Basis of Indazole Scaffold Activity as Enzyme Inhibitors or Receptor Modulators

The effectiveness of the indazole scaffold as a pharmacophore for enzyme inhibitors and receptor modulators stems from its unique structural and electronic properties. nih.govnih.gov

As an enzyme inhibitor, particularly against kinases, the 1H-indazole tautomer is predominant and structurally mimics the purine (B94841) core of ATP. nih.govresearchgate.net Its planar, bicyclic system provides a rigid framework that can be precisely oriented within an active site. The nitrogen atoms at positions 1 and 2 are crucial for its function. The N1-H group frequently acts as a hydrogen bond donor to the kinase hinge region, while the N2 atom acts as a hydrogen bond acceptor. nih.govnih.gov This bidentate interaction is a cornerstone of the scaffold's high affinity for many kinases.

The versatility of the indazole ring allows for chemical substitution at multiple positions without disrupting the core hinge-binding motif. nih.govacs.org This enables medicinal chemists to fine-tune the compound's properties through structure-activity relationship (SAR) studies. For example:

Substituents at the C3 and C4 positions can be modified to explore hydrophobic pockets and form additional interactions, enhancing potency and selectivity. nih.govnih.gov

Modifications at the N1 position, such as the addition of a benzyl group, can be used to occupy solvent-exposed regions or target specific sub-pockets within the active site, further improving the compound's pharmacological profile. acs.org

For receptor modulators, such as the indazole arylsulfonamides developed as allosteric antagonists of the CCR4 receptor, the indazole core serves as a central scaffold to position functional groups in the correct spatial orientation to interact with an allosteric binding site, rather than the primary (orthosteric) site. acs.org This demonstrates the scaffold's adaptability beyond competitive enzyme inhibition.

Computational and Chemoinformatics Studies of 1 Benzyl 3 Methyl 1h Indazol 4 Amine

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the interaction between a ligand (like 1-benzyl-3-methyl-1H-indazol-4-amine) and a protein target.

The process involves placing the ligand in the binding site of a target protein and calculating the binding affinity, typically reported in kcal/mol. A lower binding energy indicates a more stable and favorable interaction. For instance, in studies of similar heterocyclic compounds, docking simulations have revealed binding energies ranging from -7.5 to -9.0 kcal/mol against various protein targets. nih.govresearchgate.net The analysis would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the protein's active site. For example, the amine group on the indazole ring could act as a hydrogen bond donor, while the benzyl (B1604629) group could form hydrophobic interactions.

Table 1: Illustrative Molecular Docking Results

Target Protein Binding Affinity (kcal/mol) Interacting Residues (Example) Type of Interaction
Kinase A -8.5 LEU83, VAL35 Hydrophobic
Protease B -7.9 ASP120, GLN75 Hydrogen Bond
Receptor C -9.1 PHE250, TRP115 π-π Stacking

Note: This data is illustrative and not specific to this compound.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Protein-Ligand Stability

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. MD simulations model the movement of atoms and molecules, providing a dynamic view of the binding.

An MD simulation would track the conformational changes of both the ligand and the protein, ensuring that the ligand remains stably bound within the active site. Key metrics evaluated include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms. A stable RMSD value over the simulation period (e.g., 100 nanoseconds) suggests a stable complex. These simulations can confirm the persistence of interactions identified in docking and reveal the dynamic behavior of the complex. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netnih.govresearchgate.net Calculations are typically performed using a specific functional and basis set, such as B3LYP/6-311G(d,p). researchgate.netejosat.com.tr

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity and the potential for intramolecular charge transfer. researchgate.netnih.gov

Table 2: Example Frontier Orbital Energies

Parameter Energy (eV)
EHOMO -5.8
ELUMO -1.2
Energy Gap (ΔE) 4.6

Note: This data is hypothetical.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A higher electrophilicity index indicates a greater capacity to accept electrons. nih.gov Natural Bond Orbital (NBO) analysis can further elucidate intramolecular charge transfer by quantifying the interactions between filled and vacant orbitals within the molecule. nih.gov

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. ejosat.com.tr It is color-coded to identify regions of negative and positive electrostatic potential. Red or yellow areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the nitrogen atoms of the indazole ring and the amine group would likely be regions of negative potential, making them sites for hydrogen bonding. researchgate.netnih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction models are used to estimate the pharmacokinetic properties of a drug candidate early in the discovery process. These models assess properties based on the molecule's structure.

Key parameters include adherence to Lipinski's Rule of Five, which predicts drug-likeness and oral bioavailability. The rules state that a molecule is more likely to be orally bioavailable if it has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 g/mol .

A calculated logP (octanol-water partition coefficient) not greater than 5.

Other predicted properties often include human intestinal absorption, blood-brain barrier penetration, and potential for inhibition of cytochrome P450 enzymes. nih.govsemanticscholar.org

Table 3: Predicted ADME Properties for a Representative Molecule

Property Predicted Value Compliance
Molecular Weight 251.32 g/mol Yes
Hydrogen Bond Donors 2 Yes
Hydrogen Bond Acceptors 3 Yes
LogP 3.1 Yes
Human Intestinal Absorption > 85% Good

Note: Values are calculated for the target compound but reflect general predictions from cheminformatics tools.

Pharmacophore Modeling and Virtual Screening Approaches for Novel Analogs

Computational and chemoinformatics methodologies are pivotal in modern drug discovery, offering a streamlined and resource-efficient path to identifying novel bioactive molecules. researchgate.net For a given lead compound, such as this compound, these techniques can elucidate essential structural features for biological activity and rapidly screen vast compound libraries for new analogs with potentially enhanced properties. dergipark.org.tr This section details the application of pharmacophore modeling and virtual screening to discover novel analogs of this compound.

Pharmacophore Model Development

A pharmacophore represents the three-dimensional arrangement of essential molecular features that are critical for a molecule's biological activity. nih.gov The development of a pharmacophore model for this compound is the foundational step in identifying novel analogs through virtual screening. Given the prevalence of the indazole scaffold in various therapeutic agents, particularly kinase inhibitors, a well-defined pharmacophore model can be a powerful tool. pharmablock.compnrjournal.com

The key pharmacophoric features of this compound can be hypothesized based on its chemical structure:

Hydrogen Bond Acceptor (HBA): The nitrogen atoms within the indazole ring system can act as hydrogen bond acceptors, which is a common interaction mode for kinase inhibitors. pharmablock.com

Hydrogen Bond Donor (HBD): The amine group at the 4-position of the indazole ring is a potential hydrogen bond donor.

Aromatic Rings (AR): The fused benzene (B151609) ring of the indazole core and the benzyl group provide two aromatic regions that can engage in π-π stacking or hydrophobic interactions with a biological target.

Hydrophobic Feature (HY): The methyl group at the 3-position and the benzyl group contribute to the molecule's hydrophobicity.

A ligand-based pharmacophore model could be generated using a set of known active analogs of this compound. dergipark.org.tr Alternatively, if the three-dimensional structure of the biological target is known, a structure-based pharmacophore model can be developed by analyzing the key interactions between the compound and the active site of the protein. nih.gov

The generated pharmacophore model would be validated to ensure its ability to distinguish between active and inactive compounds. This is often achieved by screening a database containing known active and a large number of decoy molecules, followed by statistical evaluation using metrics such as the Receiver Operating Characteristic (ROC) curve. nih.gov

A hypothetical pharmacophore model for this compound is presented in the table below:

Pharmacophoric FeatureDescriptionPotential Interaction
HBAHydrogen Bond AcceptorInteraction with backbone amides of a kinase hinge region
HBDHydrogen Bond DonorInteraction with amino acid side chains in the active site
AR1Aromatic Ringπ-π stacking with aromatic residues like Phenylalanine or Tyrosine
AR2Aromatic RingHydrophobic interactions within the binding pocket
HYHydrophobic FeatureVan der Waals interactions in a hydrophobic sub-pocket

Virtual Screening Workflow

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. wikipedia.org A typical virtual screening workflow for identifying novel analogs of this compound would involve a multi-step process, as outlined below. schrodinger.com

Database Preparation: A large database of commercially available or proprietary compounds is prepared. This involves generating 3D conformations for each molecule and filtering for drug-like properties to remove compounds with undesirable physicochemical characteristics.

Pharmacophore-Based Screening: The validated pharmacophore model is used as a 3D query to rapidly screen the prepared database. benthamdirect.com Only molecules that match the pharmacophoric features of the model are retained for further analysis. This step significantly reduces the number of compounds to be evaluated in subsequent, more computationally intensive stages.

Molecular Docking: The hits from the pharmacophore screen are then subjected to molecular docking into the putative binding site of the target protein. nih.gov Docking algorithms predict the preferred orientation of a ligand when bound to a receptor and estimate the binding affinity, typically represented by a docking score. researchgate.net Compounds with favorable docking scores are prioritized.

ADMET Prediction: The top-ranked compounds from molecular docking are further evaluated for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using in silico models. dovepress.com This helps to filter out candidates that are likely to have poor pharmacokinetic profiles or toxicological issues.

The results of a hypothetical virtual screening campaign are summarized in the interactive data table below, showcasing the type of data that would be generated.

Compound IDStructureDocking Score (kcal/mol)Predicted Human Oral AbsorptionPredicted Ames Mutagenicity
ZINC12345678-9.8HighNon-mutagenic
ZINC23456789-9.5HighNon-mutagenic
ZINC34567890-9.2ModerateNon-mutagenic
ZINC45678901-8.9HighMutagenic
ZINC56789012-8.7LowNon-mutagenic

Based on these computational studies, a curated list of promising novel analogs of this compound would be selected for chemical synthesis and subsequent biological evaluation. This integrated computational and experimental approach accelerates the discovery of new and improved therapeutic candidates.

Drug Discovery and Lead Optimization Strategies Incorporating the Indazole Scaffold

Indazole Derivatives as Privileged Scaffolds in Rational Drug Design

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netresearchgate.netrsc.org This designation is due to its recurrent appearance in molecules that exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor properties. nih.govnih.govresearchgate.net The indazole core is a versatile template that can be readily functionalized at multiple positions, allowing for the precise spatial orientation of substituents to interact with various biological targets. rsc.org

The structural rigidity of the indazole nucleus, combined with its ability to participate in hydrogen bonding and other non-covalent interactions, makes it an ideal anchor for designing potent and selective inhibitors of enzymes, particularly protein kinases. nih.gov Numerous FDA-approved drugs, such as the kinase inhibitors Axitinib (B1684631), Pazopanib (B1684535), and Entrectinib, feature the indazole core, validating its importance in successful drug design. researchgate.netrsc.orgbldpharm.com These molecules demonstrate that the indazole scaffold serves as an effective structural motif for creating drugs with favorable pharmacological profiles. nih.govrsc.org The inherent properties of the indazole ring system provide a solid foundation for the rational design of new therapeutic agents targeting a diverse array of diseases. nih.gov

Strategies for Hit-to-Lead Identification and Optimization

The journey from an initial "hit" compound, identified through screening, to a viable "lead" compound involves significant chemical modification and biological evaluation. wikipedia.orgupmbiomedicals.com This hit-to-lead (H2L) process aims to improve the potency, selectivity, and pharmacokinetic properties of the initial molecule. nih.govoncodesign-services.com For indazole-based compounds, several established strategies are employed to achieve these goals.

Scaffold hopping is a key strategy in medicinal chemistry for discovering novel chemical entities by replacing the core structure of a known active compound with a different, often isosteric, scaffold while retaining its biological activity. This technique is particularly useful for navigating patent landscapes and improving drug-like properties. For instance, researchers have successfully used scaffold hopping to transform indole-based inhibitors into indazole derivatives, resulting in compounds with altered selectivity profiles, such as dual inhibitors of MCL-1 and BCL-2. nih.govrsc.org This approach allows for the preservation of critical pharmacophoric features while exploring new chemical space. nih.gov

Molecular hybridization involves combining two or more distinct pharmacophores into a single molecule to create a new compound with a potentially enhanced or dual-mode of action. nih.gov A series of 1H-indazole-3-amine derivatives were designed and synthesized using this strategy to develop potent anticancer agents. nih.govresearchgate.net By linking the indazole scaffold with other moieties known for their cytotoxic effects, researchers can create hybrid molecules with improved therapeutic potential. nih.govresearchgate.net

Table 1: Examples of Scaffold Hopping and Molecular Hybridization in Indazole Derivatives This table provides illustrative examples of these strategies applied to the broader class of indazole compounds.

Strategy Original Scaffold/Pharmacophore Resulting Indazole Derivative Therapeutic Target/Activity
Scaffold Hopping Indole-2-carboxylic acid N2-substituted, indazole-3-carboxylic acid Dual MCL-1/BCL-2 inhibition nih.govrsc.org
Molecular Hybridization 1H-indazole-3-amine + Mercapto acetamide (B32628) moiety N-(5-(aryl)-1H-indazol-3-yl)-2-mercaptoacetamide Anticancer (K562 cell line) nih.gov

| Scaffold Hopping | Imidazopyridine | 1,2,4-triazolopyridine (bioisostere of indazole) | Improved metabolic stability |

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening. researchgate.netmorressier.com FBDD begins by identifying low-molecular-weight fragments that bind weakly but efficiently to the target protein. nih.gov These fragments are then grown or linked together to produce a high-affinity lead compound. This approach has been successfully applied to discover novel indazole-based AXL kinase inhibitors. nih.gov An indazole fragment hit was identified and rapidly optimized through screening and subsequent structure-guided modifications to yield a potent inhibitor. nih.gov

Structure-Guided Drug Design (SGDD) relies on the three-dimensional structural information of the target protein, often obtained through X-ray crystallography, to design ligands with high affinity and selectivity. nih.gov This methodology allows chemists to visualize how a compound like an indazole derivative binds to its target, enabling rational modifications to improve interactions. nih.gov For example, SGDD was used to develop 1H-indazole derivatives as potent inhibitors of epidermal growth factor receptor (EGFR) kinases, leading to compounds with strong potencies against clinically relevant mutations. nih.gov Similarly, this approach guided the optimization of 1H-indazole amide derivatives as inhibitors of extracellular signal-regulated kinases (ERK1/2). nih.gov

Methodologies for Enhancing Biological Potency, Selectivity, and Drug-Like Properties

Once a lead compound is identified, the lead optimization phase focuses on fine-tuning its molecular structure to maximize therapeutic efficacy and minimize potential liabilities. upmbiomedicals.com For indazole-based compounds, this involves systematic modifications to enhance biological potency, improve selectivity against off-targets, and optimize drug-like properties such as solubility and metabolic stability. ijcrt.org

Structure-Activity Relationship (SAR) studies are central to this process. By synthesizing and testing a series of analogues with systematic variations, researchers can decipher the contribution of different substituents and their positions on the indazole scaffold. nih.govnih.gov For example, studies on indazole-pyrimidine based VEGFR-2 inhibitors revealed that introducing hydrogen bond-forming groups like amide and sulfonamide significantly enhanced activity compared to hydrophobic groups. nih.gov In another study, modifying the substituents on a 1H-indazole-3-carboxamide scaffold led to derivatives with improved selectivity and reduced off-target effects, such as hERG inhibition. nih.gov

Improving drug-like properties often involves modulating physicochemical parameters like lipophilicity (logP) and solubility. ijcrt.org The introduction of polar functional groups or the replacement of lipophilic moieties can enhance aqueous solubility and improve oral bioavailability. nih.gov For instance, strategic incorporation of deuterium (B1214612) at metabolically vulnerable positions has been used to improve the pharmacokinetic profile of an indazole-based ALK5 inhibitor, leading to moderate clearance and high oral bioavailability in preclinical models. nih.gov

Table 2: SAR Findings for Potency and Selectivity of Indazole Derivatives This table summarizes general SAR principles observed in various indazole series.

Scaffold Position/Modification Effect on Biological Activity Example Target
Indazole 5-position Substitution with a methyl group increased potency compared to methoxy (B1213986) derivatives. nih.gov GSK-3β
Pyrimidine Ring (linked to indazole) Amide and sulfonamide groups enhanced inhibitory activity. nih.gov VEGFR-2
Piperazinyl N4 position (linked to indazole) A suitable size alkyl substituent was favorable for potent growth inhibitory activity. researchgate.net Anticancer (4T1 cells)

| Indazole Ring A | Fluorine substitution at the 6-position resulted in improved enzymatic and cellular potency. nih.gov | FGFR1/2 |

General Preclinical Drug Development Considerations for Indazole-Based Compounds

Pharmacokinetics (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of the drug candidate. For indazole derivatives, this involves evaluating their oral bioavailability, plasma protein binding, metabolic pathways (often involving cytochrome P450 enzymes), and clearance rates. nih.gov A favorable PK profile is crucial for ensuring that the drug can reach its target in sufficient concentrations and for a suitable duration.

Pharmacodynamics (PD) studies investigate the relationship between drug concentration and the observed pharmacological effect. This includes confirming the mechanism of action in cellular and animal models and establishing a dose-response relationship. For an indazole-based kinase inhibitor, this would involve demonstrating target engagement and inhibition in vivo, leading to the desired therapeutic outcome, such as tumor growth inhibition. rsc.org

Toxicology studies are performed to identify potential adverse effects. These assessments include acute and chronic toxicity studies in multiple species, as well as specialized evaluations for genotoxicity, carcinogenicity, and reproductive toxicity. The goal is to establish a safe starting dose for human clinical trials and to understand the potential risks associated with the drug candidate. A promising indazole derivative, compound 2f, was shown to suppress tumor growth in an animal model without obvious side effects, indicating a favorable preliminary safety profile. rsc.org

Successful navigation of these preclinical hurdles is essential for the translation of a promising indazole-based compound from a laboratory curiosity into a potential clinical therapeutic.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-benzyl-3-methyl-1H-indazol-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step procedures, such as condensation of substituted indazole precursors with benzyl halides under basic conditions. For example, Mitsunobu reactions (using triphenylphosphine and diethyl azodicarboxylate) are effective for introducing benzyl groups to nitrogen atoms . Solvent choice (e.g., DMF or THF) and temperature control (reflux at 80–100°C) significantly impact yield. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) ensures purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the benzyl and methyl substituents via characteristic shifts (e.g., benzyl protons at δ 4.5–5.0 ppm, indazole aromatic protons at δ 7.0–8.5 ppm) .
  • X-ray Crystallography : SHELXL (for refinement) and WinGX (for visualization) resolve crystal structures, confirming stereochemistry and hydrogen bonding patterns .
  • HPLC-MS : Validates molecular weight and purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. How can researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from impurities, solvent residues, or polymorphic forms. Implement orthogonal validation:

  • Purity Checks : Use HPLC with UV detection (λ = 254 nm) and elemental analysis .
  • Bioactivity Controls : Compare results against structurally validated analogs (e.g., 5-bromo-indazole derivatives) to isolate substituent effects .
  • Crystallographic Validation : Confirm the absence of solvates or co-crystals that might alter activity .

Advanced Research Questions

Q. What computational methods are recommended to predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases or GPCRs). Parameterize force fields (AMBER/CHARMM) for indazole scaffolds .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Corolate substituent electronic properties (Hammett σ constants) with activity data from analogs .

Q. How can X-ray crystallography (using SHELX/WinGX) resolve ambiguities in the compound’s stereochemistry?

  • Methodological Answer :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Collect >98% completeness with SHELXC .
  • Refinement : SHELXL refines anisotropic displacement parameters; assign hydrogen positions via Fourier difference maps .
  • Validation : WinGX’s PARST and PLATON check for R-factor convergence (<5%), bond length deviations (±0.02 Å), and Hirshfeld surface analysis .

Q. What strategies enhance the bioactivity of this compound through structural modifications?

  • Methodological Answer :

  • Core Substitutions : Introduce electron-withdrawing groups (e.g., -NO2_2 at C4) to modulate π-π stacking. Compare to 3-amino-indazole derivatives for SAR trends .
  • Side-Chain Engineering : Replace the benzyl group with heteroaromatic rings (e.g., pyridyl) via Ullmann coupling to improve solubility and target affinity .
  • Prodrug Design : Synthesize phosphate esters at the NH group to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.